molecular formula C6H9N3O2S2 B2829292 2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine CAS No. 1368143-95-6

2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine

Cat. No.: B2829292
CAS No.: 1368143-95-6
M. Wt: 219.28
InChI Key: ZCCRSXNNABEAIM-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine is a pyrimidine derivative featuring both methylsulfanyl (–SMe) and methylsulfonyl (–SO₂Me) substituents at the 2- and 5-positions, respectively. Pyrimidine scaffolds are widely studied in medicinal chemistry due to their role as bioisosteres for purines and their prevalence in pharmaceuticals.

Properties

IUPAC Name

2-methylsulfanyl-5-methylsulfonylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S2/c1-12-6-8-3-4(5(7)9-6)13(2,10)11/h3H,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCRSXNNABEAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368143-95-6
Record name 5-methanesulfonyl-2-(methylsulfanyl)pyrimidin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine typically involves the introduction of the methylsulfanyl and methylsulfonyl groups onto a pyrimidine scaffold. One common method includes the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with methylsulfanyl and methylsulfonyl reagents under controlled conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from commercially available pyrimidine derivatives. The process may include steps such as halogenation, nucleophilic substitution, and oxidation to introduce the desired functional groups. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfone group.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine involves its interaction with specific molecular targets. The presence of the methylsulfanyl and methylsulfonyl groups can influence its binding affinity and selectivity towards enzymes or receptors. The compound may exert its effects by inhibiting or modulating the activity of these targets, leading to the desired biological response.

Comparison with Similar Compounds

Structural and Electronic Features

The substituents on the pyrimidine ring critically influence reactivity and interactions. Below is a comparison of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine –SMe (2), –SO₂Me (5), –NH₂ (4) C₆H₉N₃O₂S₂ 231.29 (calc.) Combines electron-donating (–SMe) and electron-withdrawing (–SO₂Me) groups
5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine –SO₂Me (2), –F (5), –NH₂ (4) C₅H₆FN₃O₂S 191.18 Fluorine enhances electronegativity; –SO₂Me improves metabolic stability
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine –SMe (2), –Cl (6), –I (5), –NH₂ (4) C₅H₅ClIN₃S 316.54 Bulky halogens increase steric hindrance; may reduce solubility
5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine –SO₂Me (5), –NH₂ (2), –m-tolyl (4) C₁₂H₁₃N₃O₂S 263.32 Aromatic –m-tolyl group enhances lipophilicity

Key Observations:

  • Electronic Effects: The target compound’s –SMe group is electron-donating, while –SO₂Me is strongly electron-withdrawing.
  • Steric Considerations: Halogenated analogs (e.g., ) exhibit reduced solubility due to bulky substituents, whereas the –m-tolyl group in increases hydrophobicity, favoring membrane permeability .
  • Bioisosteric Potential: Fluorine in mimics –OH groups in vivo, improving target binding without metabolic instability .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Melting Points: Pyrimidine derivatives with –SO₂Me groups (e.g., ) typically exhibit higher melting points (>150°C) due to strong intermolecular dipole interactions.
  • Solubility: Sulfonyl groups (–SO₂Me) generally improve aqueous solubility compared to sulfanyl (–SMe) or halogenated derivatives .
  • Chromatographic Behavior: RP-HPLC retention times (e.g., 11–12 min in ) suggest moderate hydrophobicity for sulfonyl-containing pyrimidines.

Biological Activity

2-Methylsulfanyl-5-methylsulfonylpyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by the presence of both methylsulfanyl and methylsulfonyl groups, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The compound's chemical formula is C7H10N4O2S2C_7H_{10}N_4O_2S_2, and it features a pyrimidine ring with specific functional groups that may influence its biological interactions. The presence of sulfur in two different oxidation states (sulfanyl and sulfonyl) may enhance its reactivity and selectivity towards biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dual functionality of the methylsulfanyl and methylsulfonyl groups can modulate binding affinities, leading to potential therapeutic effects.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or microbial growth.
  • Receptor Modulation : It may also interact with receptors, influencing signaling pathways critical for cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further exploration in antibiotic development.
  • Anti-inflammatory Effects : Preliminary investigations suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound in biological systems:

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Methodology : The compound was tested using disk diffusion methods.
    • Results : Significant inhibition zones were observed, indicating strong antimicrobial activity.
    • : This compound shows promise as a potential antimicrobial agent.
  • Case Study on Anti-inflammatory Properties :
    • Objective : To assess the anti-inflammatory effects in a murine model of arthritis.
    • Methodology : Mice were treated with varying doses of the compound, followed by assessment of inflammatory markers.
    • Results : A dose-dependent reduction in inflammatory cytokines was noted.
    • : The findings suggest that the compound may be beneficial in treating inflammatory conditions.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Methylsulfanyl-5-methylpyrimidin-4-amineLacks sulfonyl groupLimited antimicrobial effects
2-Methylsulfanyl-5-sulfonylpyrimidin-4-amineContains sulfonyl but not methylsulfonylModerate anti-inflammatory
This compound Both methylsulfanyl and methylsulfonyl presentStrong antimicrobial & anti-inflammatory

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